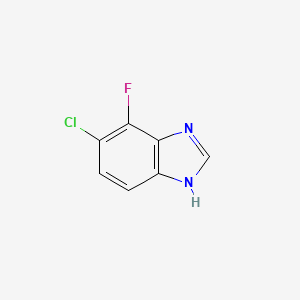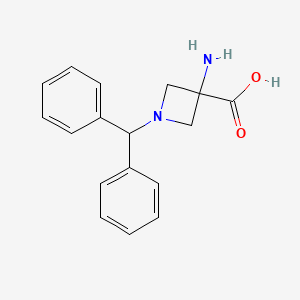![molecular formula C20H31N5O5Si B12863142 (R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a morpholine ring, and a nitro group, making it a subject of interest for chemists and biologists alike.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyldimethylsilyl group: This step involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride under basic conditions.
Formation of the morpholine ring: This can be synthesized through a nucleophilic substitution reaction.
Nitro group introduction: This step involves nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the corresponding hydroxyl compound.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Cyclization: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction of nitro group: Formation of the corresponding amine.
Deprotection of tert-butyldimethylsilyl group: Formation of the hydroxyl compound.
Cyclization: Formation of more complex cyclic structures.
科学研究应用
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Used in the development of new materials with unique properties.
作用机制
The exact mechanism of action of ®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and morpholine ring are likely involved in these interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
®-tert-Butyl methyl (pyrrolidin-3-yl)carbamate: A related compound with a similar pyrrolidine ring structure.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and biological applications.
Uniqueness
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, morpholine ring, and tert-butyldimethylsilyl group sets it apart from other similar compounds, making it a valuable tool in research and development.
属性
分子式 |
C20H31N5O5Si |
|---|---|
分子量 |
449.6 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-[(3R)-1-(2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-yl]oxysilane |
InChI |
InChI=1S/C20H31N5O5Si/c1-20(2,3)31(4,5)30-14-6-7-24(13-14)18-15(25(26)27)12-16-17(21-18)22-19(29-16)23-8-10-28-11-9-23/h12,14H,6-11,13H2,1-5H3/t14-/m1/s1 |
InChI 键 |
CDEICKIEUXKALL-CQSZACIVSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCN(C1)C2=NC3=C(C=C2[N+](=O)[O-])OC(=N3)N4CCOCC4 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1)C2=NC3=C(C=C2[N+](=O)[O-])OC(=N3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


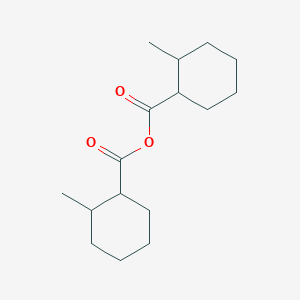
![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
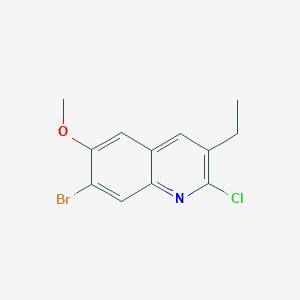
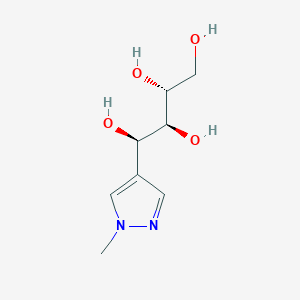
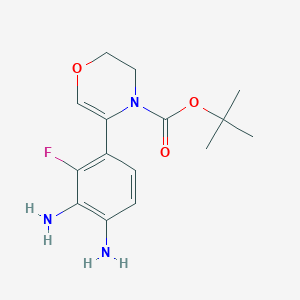
![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate](/img/structure/B12863093.png)
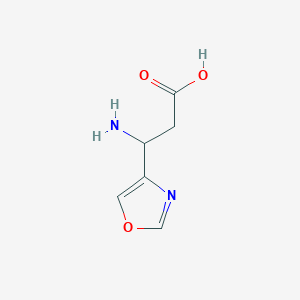
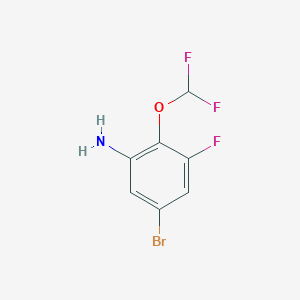
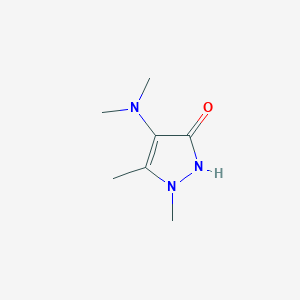

![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
